molecular formula C6H6N6O B372041 2,4-diamino-5H-pteridin-6-one CAS No. 1917-45-9

2,4-diamino-5H-pteridin-6-one

Cat. No.: B372041
CAS No.: 1917-45-9
M. Wt: 178.15g/mol
InChI Key: ZRCOJWIMQCCRJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Diamino-5H-pteridin-6-one is a heterocyclic compound that belongs to the pteridine family. It is characterized by a fused ring system consisting of a pyrazine ring and a pyrimidine ring. This compound is known for its biological significance and is often studied for its role in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diamino-5H-pteridin-6-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of guanidine with diethyl oxalate to form a dihydropteridine intermediate, which is then oxidized to yield the desired compound. The reaction conditions often involve the use of solvents like methanol and catalysts such as sodium methoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating steps for the recovery and recycling of solvents and reagents to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-5H-pteridin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pteridines and dihydropteridines, which have significant biological and chemical applications .

Scientific Research Applications

2,4-Diamino-5H-pteridin-6-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-diamino-5H-pteridin-6-one involves its interaction with specific enzymes and molecular targets. It acts as a cofactor in enzymatic reactions, facilitating the transfer of electrons and other chemical groups. The compound’s structure allows it to bind to active sites of enzymes, influencing their activity and the overall metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Diamino-5H-pteridin-6-one is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and biological processes. Its ability to act as a cofactor in enzymatic reactions sets it apart from other similar compounds .

Properties

IUPAC Name

2,4-diamino-5H-pteridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N6O/c7-4-3-5(12-6(8)11-4)9-1-2(13)10-3/h1H,(H,10,13)(H4,7,8,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRCOJWIMQCCRJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC(=NC(=C2NC1=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501306957
Record name 2,4-Diamino-6(5H)-pteridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501306957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1917-45-9
Record name 2,4-Diamino-6(5H)-pteridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1917-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Diamino-6(5H)-pteridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501306957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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